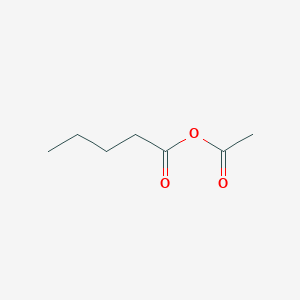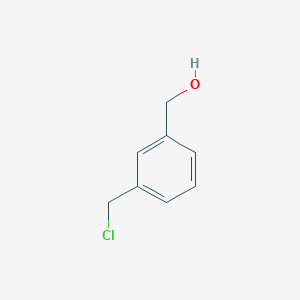
3-(氯二氟甲氧基)苯甲酰氟
描述
3-(Chlorodifluoromethoxy)benzoyl fluoride is a chemical compound with the molecular formula C8H4ClF3O2 and a molecular weight of 224.56 g/mol . It belongs to the class of benzoyl fluorides and is characterized by the presence of a chlorodifluoromethoxy group attached to a benzoyl fluoride moiety . This compound is a colorless liquid and is used in various fields such as medical research, environmental research, and industrial research.
科学研究应用
3-(Chlorodifluoromethoxy)benzoyl fluoride has a wide range of applications in scientific research:
准备方法
The synthesis of 3-(Chlorodifluoromethoxy)benzoyl fluoride can be achieved through several methods. One common approach involves the reaction of 3-hydroxybenzoyl fluoride with chlorodifluoromethane in the presence of a base . The reaction conditions typically include the use of a solvent such as dichloromethane and a base like potassium carbonate. The reaction is carried out at room temperature and yields the desired product after purification.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
化学反应分析
3-(Chlorodifluoromethoxy)benzoyl fluoride undergoes various types of chemical reactions, including substitution, oxidation, and reduction reactions.
Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the fluoride group is replaced by other nucleophiles.
Oxidation Reactions: Oxidation of 3-(Chlorodifluoromethoxy)benzoyl fluoride can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of this compound can yield various reduced products depending on the reducing agent used.
作用机制
The mechanism of action of 3-(Chlorodifluoromethoxy)benzoyl fluoride involves its reactivity with nucleophilic sites on target molecules. The compound can form covalent bonds with nucleophiles such as amines, thiols, and hydroxyl groups, leading to the modification of proteins and other biomolecules . This reactivity is exploited in various applications, including enzyme inhibition and protein labeling.
相似化合物的比较
3-(Chlorodifluoromethoxy)benzoyl fluoride can be compared with other similar compounds such as:
3-(Trifluoromethoxy)benzoyl fluoride: This compound has a trifluoromethoxy group instead of a chlorodifluoromethoxy group, which can affect its reactivity and applications.
3-(Difluoromethoxy)benzoyl fluoride: This compound has a difluoromethoxy group, which may result in different chemical properties and reactivity compared to the chlorodifluoromethoxy derivative.
3-(Chloromethoxy)benzoyl fluoride:
The uniqueness of 3-(Chlorodifluoromethoxy)benzoyl fluoride lies in its specific reactivity and the presence of both chlorine and fluorine atoms, which can impart distinct chemical properties and enhance its utility in various research and industrial applications.
属性
IUPAC Name |
3-[chloro(difluoro)methoxy]benzoyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O2/c9-8(11,12)14-6-3-1-2-5(4-6)7(10)13/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRASVHPMHKNED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)Cl)C(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40632768 | |
| Record name | 3-[Chloro(difluoro)methoxy]benzoyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40632768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39161-74-5 | |
| Record name | 3-[Chloro(difluoro)methoxy]benzoyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40632768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,3-Dimethylimidazo[1,2-a]pyridin-8-amine](/img/structure/B1602882.png)







![2-[4-(Chloromethyl)phenyl]-5-(trifluoromethyl)pyridine](/img/structure/B1602892.png)




